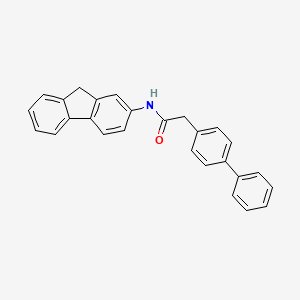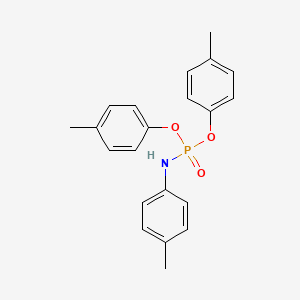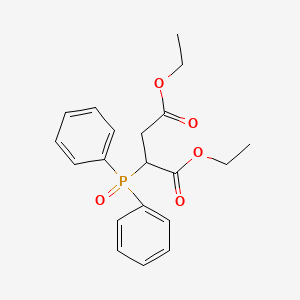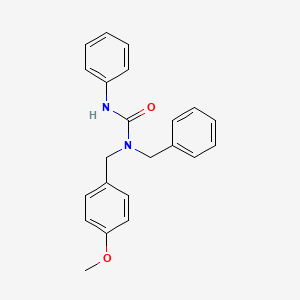
N-(5-chloro-1,2,4-thiadiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-1,2,4-thiadiazol-3-yl)acetamide is a chemical compound with the molecular formula C4H4ClN3OS It is a member of the thiadiazole family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-1,2,4-thiadiazol-3-yl)acetamide typically involves the reaction of 5-chloro-1,2,4-thiadiazole with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the yield and purity of the product . The reaction conditions generally include maintaining a specific temperature range and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction parameters such as temperature, pressure, and reaction time to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-1,2,4-thiadiazol-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical properties and biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent degradation .
Major Products Formed
The major products formed from the reactions of this compound include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-chloro-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes . This inhibition can lead to the death of cancer cells or the prevention of microbial growth . The exact molecular pathways involved depend on the specific biological context and the target organism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-chloro-1,2,4-thiadiazol-3-yl)acetamide include other thiadiazole derivatives such as:
- N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
- 2-chloro-N-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the acetamide group, which can influence its biological activity and chemical reactivity . This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H4ClN3OS |
|---|---|
Molecular Weight |
177.61 g/mol |
IUPAC Name |
N-(5-chloro-1,2,4-thiadiazol-3-yl)acetamide |
InChI |
InChI=1S/C4H4ClN3OS/c1-2(9)6-4-7-3(5)10-8-4/h1H3,(H,6,8,9) |
InChI Key |
POGPISFBCPDAIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NSC(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B15151848.png)
![Methyl 2-[(2-ethylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15151856.png)


![3-[({1-hydroxy-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecyloxy)benzoic acid](/img/structure/B15151866.png)
![6-(2,6-dimethylmorpholin-4-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15151869.png)
![2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B15151871.png)
![3-{5-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15151875.png)

![N~2~-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15151883.png)
![(4-Chlorophenyl)(2,3,4,5-tetrahydrobenzo[b]oxepin-7-yl)methanone](/img/structure/B15151890.png)
![ethyl N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]-3,3,3-trifluoro-2-(4-fluorophenoxy)alaninate](/img/structure/B15151892.png)
![N-cyclohexyl-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzamide](/img/structure/B15151894.png)

